Bienvenue dans la boutique en ligne BenchChem!

1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Physicochemical profiling Fluorine positional scanning Lead optimization

1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1040671-78-0) is a synthetic pyridazinone-urea hybrid with a molecular formula of C21H21FN4O2 and a molecular weight of 380.4 g/mol. The compound features a 2-fluorophenylurea moiety linked via a propyl chain to a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core.

Molecular Formula C21H21FN4O2
Molecular Weight 380.4 g/mol
CAS No. 1040671-78-0
Cat. No. B3401029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea
CAS1040671-78-0
Molecular FormulaC21H21FN4O2
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC=CC=C3F
InChIInChI=1S/C21H21FN4O2/c1-15-7-9-16(10-8-15)18-11-12-20(27)26(25-18)14-4-13-23-21(28)24-19-6-3-2-5-17(19)22/h2-3,5-12H,4,13-14H2,1H3,(H2,23,24,28)
InChIKeyYJHPGQPVDCXZQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1040671-78-0): Key Physicochemical and Structural Context for Procurement


1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1040671-78-0) is a synthetic pyridazinone-urea hybrid with a molecular formula of C21H21FN4O2 and a molecular weight of 380.4 g/mol [1]. The compound features a 2-fluorophenylurea moiety linked via a propyl chain to a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core [1]. Its calculated XLogP3-AA is 3.0, with 2 hydrogen bond donors and 4 hydrogen bond acceptors, placing it in a favorable property space for oral bioavailability according to Lipinski's rule of five [1]. The compound falls within patent families assigned to Institut Curie, CNRS, Université Montpellier 2, and Splicos that claim pyridazine/pyrimidine/pyrazine urea derivatives for oncology indications, establishing its provenance in a clinically-oriented discovery program [2].

Why 1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea Cannot Be Assumed Interchangeable with In-Class Analogs


Within the pyridazinone-urea chemotype, small structural modifications—such as the position of the fluorine substituent on the phenylurea ring (ortho vs. para), the nature of the aryl group on the pyridazinone (p-tolyl vs. phenyl vs. pyridyl), and the linker length (propyl vs. ethyl)—can profoundly alter molecular recognition, physicochemical properties, and biological activity [1] [2]. The ortho-fluorine in the target compound is expected to influence the conformational preference of the urea moiety and modulate metabolic stability relative to the para-fluoro isomer, based on well-established fluorine-walk principles in medicinal chemistry [1]. These differences preclude the assumption that any pyridazinone-urea derivative can serve as a drop-in replacement for this specific compound in research or development workflows.

Head-to-Head Comparative Evidence for 1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1040671-78-0) vs. Closest Analogs


Ortho-Fluorine Substitution on the Phenylurea Ring: Physicochemical Differentiation from the Para-Fluoro Isomer

The target compound bears a 2-fluorophenyl group, whereas the closest in-class analog 1-(4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea bears a 4-fluorophenyl group [1]. While both share identical molecular formulae (C21H21FN4O2) and molecular weights (380.4 g/mol), the ortho-fluorine placement alters the electron distribution and steric environment around the urea NH, which can impact hydrogen-bonding capacity and target binding [2].

Physicochemical profiling Fluorine positional scanning Lead optimization

Propyl Linker Between Pyridazinone Core and Urea: Differentiation from Shorter Ethyl-Linker Analogs

The target compound contains a three-carbon propyl linker connecting the pyridazinone nitrogen to the urea moiety. In contrast, analogs such as 1-benzyl-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea employ a two-carbon ethyl linker (CAS not assigned in public records) . The additional methylene unit in the propyl linker increases conformational flexibility and extends the distance between the two pharmacophoric elements, which can modulate binding affinity and selectivity profiles [1].

Linker length optimization Conformational flexibility Structure-activity relationship

p-Tolyl Substituent on the Pyridazinone Ring: Differentiation from Phenyl and Pyridyl Analogs

The 6-oxo-3-(p-tolyl)pyridazin-1(6H)-one core of the target compound differentiates it from analogs bearing a 3-phenyl or 3-(pyridin-4-yl) substituent [1]. The p-tolyl group provides increased hydrophobicity (π contribution) and a modest steric footprint relative to unsubstituted phenyl, which can enhance binding to hydrophobic enzyme pockets or alter pharmacokinetic properties [2]. In patent CA2764024C, variations in the aryl group attached to the pyridazine/pyrimidine/pyrazine core are explicitly claimed as distinct embodiments for anticancer activity, underscoring that these substitutions are not functionally interchangeable [3].

Aryl substitution Hydrophobic interaction Steric bulk

2-Fluorophenylurea vs. 3-Chloro-4-fluorophenylurea: Impact of Additional Halogen Substitution on Molecular Properties

A closely related analog, 1-(3-chloro-4-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1058498-45-5), introduces an additional chlorine atom at the 3-position of the fluorophenyl ring [1]. This substitution increases the molecular weight from 380.4 to 414.9 g/mol and adds a halogen atom capable of forming halogen bonds with target proteins [2]. The target compound, lacking the chlorine, has a lower molecular weight, reduced lipophilicity (calculated XLogP3-AA of 3.0 vs. an expected ~3.5 for the chloro-fluoro analog based on Hansch π constants), and two hydrogen bond donors (vs. two in the chloro-fluoro analog) [1] .

Halogen bonding Lipophilicity tuning Metabolic stability

Recommended Research and Development Application Scenarios for 1-(2-Fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea (CAS 1040671-78-0)


SAR Expansion of Pyridazinone-Urea Oncology Leads from the Splicos/CNRS Patent Family

The compound is a representative of the pyridazinone-urea chemotype claimed in CA2764024C for cancer treatment [1]. Its specific substitution pattern (2-fluorophenyl + p-tolyl) can serve as a comparator compound in SAR studies exploring the impact of fluorine positional isomerism and aryl substitution on anticancer target engagement.

Fluorine Positional Scanning in Drug Discovery Projects Targeting Metabolic or Inflammatory Indications

The ortho-fluorine substitution on the phenylurea distinguishes this compound from the more common para-fluoro isomer [1]. Medicinal chemistry teams investigating fluorine-walk strategies can use this compound to systematically evaluate the effect of fluorine position on target potency, selectivity, and metabolic stability, consistent with established fluorine medicinal chemistry principles [2].

Linker Length Optimization in Bifunctional Pyridazinone-Urea Molecules

The three-carbon propyl linker provides a defined spatial separation between the pyridazinone and urea pharmacophores, making the compound a benchmark for comparing linker-length effects in bifunctional molecules [1]. In contrast to ethyl-linked analogs, the propyl linker's additional flexibility may influence target binding kinetics and residence time, providing a useful data point in linker optimization campaigns [2].

Computational Chemistry and Molecular Modeling of Pyridazinone-Urea Conformational Landscapes

With its defined combination of an ortho-fluorophenylurea, a propyl linker, and a p-tolyl-substituted pyridazinone core, this compound is well-suited for computational studies (docking, molecular dynamics, free energy perturbation) aimed at understanding the conformational preferences and binding modes of pyridazinone-urea derivatives. Its calculated XLogP3-AA of 3.0 and molecular weight of 380.4 g/mol place it within drug-like property space [1].

Quote Request

Request a Quote for 1-(2-fluorophenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.